3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Overview
Description
“3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 512810-21-8 . It has a molecular weight of 185.14 and its molecular formula is C6H7N3O4 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 185.14 and its molecular formula is C6H7N3O4 .Scientific Research Applications
Synthesis and Structural Analysis : Kumarasinghe, Hruby, and Nichol (2009) discuss the synthesis of related pyrazole derivatives, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination. These compounds form extensive hydrogen bonding, indicating potential for complex molecular interactions (Kumarasinghe et al., 2009).
Synthetic Methods Development : Deepa, Babu, Parameshwar, and Reddy (2012) explore the synthesis of pyrazol-1H-4-yl-acrylic acids, leading to propanoic acids. Their work highlights methods that are economical and effective, contributing to the broader understanding of synthesizing related compounds (Deepa et al., 2012).
Development of Energetic Materials : Zheng, Zhao, Qi, Wang, and Liu (2020) synthesized novel energetic compounds derived from pyrazole, demonstrating low sensitivity and high thermal stability. These findings are relevant to the development of safe, high-performance energetic materials (Zheng et al., 2020).
Pharmacological Applications : Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, and Marmo (1990) discuss the synthesis of pyrazole derivatives starting from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, showing significant sedative, local anesthetic, and platelet antiaggregating activities (Bondavalli et al., 1990).
Synthesis of Nitro Derivatives : Kormanov, Lipilin, Shkineva, Vatsadze, Kozeev, and Dalinger (2017) report on the synthesis of 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate and its subsequent nitration, contributing to the field of pyrazole chemistry (Kormanov et al., 2017).
Safety and Hazards
Future Directions
The future directions for “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds involve further exploration of their synthesis techniques and biological activity. Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular proteins or enzymes .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have potential therapeutic effects .
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-6(11)1-2-8-4-5(3-7-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVNKZUIVXMXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290795 | |
Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-21-8 | |
Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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